Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
CAS No.: 886366-46-7
Cat. No.: VC7852152
Molecular Formula: C16H22BrNO4
Molecular Weight: 372.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886366-46-7 |
|---|---|
| Molecular Formula | C16H22BrNO4 |
| Molecular Weight | 372.25 |
| IUPAC Name | methyl 2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-10-12(14(19)21-4)9-11-5-7-13(17)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,18,20) |
| Standard InChI Key | DMLNRZMFIHFUNG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three critical components:
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A 4-bromobenzyl group at the second position of the propanoate backbone, contributing halogen-mediated reactivity.
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A Boc-protected amine at the third position, ensuring stability during synthetic manipulations.
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A methyl ester terminus, facilitating solubility and further functionalization .
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 458.8 \pm 40.0 \, ^\circ\text{C} | |
| Density | ||
| pKa | ||
| Storage Conditions | Sealed in dry, room temperature |
The Boc group’s electron-withdrawing nature stabilizes the amine against nucleophilic attack, while the bromine atom enables participation in cross-coupling reactions.
Synthesis and Industrial Production
Stepwise Synthetic Routes
The synthesis involves sequential protection and coupling steps:
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Amine Protection: Reaction of the primary amine with tert-butoxycarbonyl anhydride (BocO) in the presence of a base like triethylamine.
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Bromobenzyl Introduction: Alkylation of the protected amine with 4-bromobenzyl bromide under basic conditions.
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Esterification: Methylation of the carboxylic acid intermediate using methanol and a catalytic acid.
Critical reaction conditions include anhydrous environments and temperature control (0–25°C) to prevent Boc group cleavage.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Microreactor systems optimize Boc protection kinetics, minimizing reagent waste and energy consumption.
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound serves as a precursor for:
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Kinase Inhibitors: Bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups critical for ATP-binding pocket interactions.
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Antimicrobial Agents: The Boc group is deprotected in vivo to generate primary amines, enhancing bacterial membrane penetration.
Peptide Mimetics and Prodrugs
Its ester moiety is hydrolyzed in physiological conditions, enabling prodrug strategies for improved bioavailability. For example, it has been used in prodrugs targeting angiotensin-converting enzyme (ACE).
Biological Activities and Mechanistic Insights
Pharmacokinetic Profiling
In vitro studies predict:
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Half-Life: ~3.2 hours in human liver microsomes.
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CYP450 Interactions: Moderate inhibition of CYP3A4 (Ki = 8.3 μM).
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95.00% | 1 g | 1,152.11 |
| Ambeed | 95+% | 100 mg | 58.00 |
| Alichem | Not specified | 250 mg | 299.88 |
Cost variability reflects scaling challenges in bromobenzyl incorporation and Boc group stability during storage .
Comparison with Structural Analogs
The compound’s uniqueness emerges when contrasted with similar Boc-protected intermediates:
| Compound | Molecular Weight | Key Functional Groups | Primary Use |
|---|---|---|---|
| Methyl 3-(4-aminophenyl)-Boc-propanoate | 352.38 | Aminophenyl, Boc, hydroxyl | Peptide coupling |
| Ethyl 2-bromobenzyl-Boc-glycinate | 389.27 | Ethyl ester, bromobenzyl | Anticancer agents |
The methyl ester in Methyl 2-(4-bromobenzyl)-3-Boc-propanoate enhances metabolic stability compared to ethyl counterparts.
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